molecular formula C7H18Cl2N2 B6238495 methyl[2-(1-methylazetidin-3-yl)ethyl]amine dihydrochloride CAS No. 2742660-89-3

methyl[2-(1-methylazetidin-3-yl)ethyl]amine dihydrochloride

Cat. No. B6238495
CAS RN: 2742660-89-3
M. Wt: 201.1
InChI Key:
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Description

Methyl[2-(1-methylazetidin-3-yl)ethyl]amine dihydrochloride, also known as MMEA.HCl, is an organic compound used in a variety of scientific research applications. It is an amine that is used in the synthesis of various organic compounds, and it has also been studied for its biochemical and physiological effects. The purpose of HCl, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Methyl[2-(1-methylazetidin-3-yl)ethyl]amine dihydrochloride has been studied for its potential applications in various scientific research areas, such as organic synthesis, biochemistry, and drug discovery. It has been used in the synthesis of various organic compounds, including small molecules, peptides, and proteins. It has also been studied for its potential applications in drug discovery, as it has been shown to interact with certain proteins and enzymes.

Mechanism of Action

Methyl[2-(1-methylazetidin-3-yl)ethyl]amine dihydrochloride works by binding to certain proteins and enzymes in the body. This binding allows the compound to interact with its target proteins and enzymes, which can then lead to various biochemical and physiological effects. The exact mechanism of action of methyl[2-(1-methylazetidin-3-yl)ethyl]amine dihydrochloride is still under investigation.
Biochemical and Physiological Effects
methyl[2-(1-methylazetidin-3-yl)ethyl]amine dihydrochloride has been studied for its potential biochemical and physiological effects. It has been shown to interact with certain proteins and enzymes, which can lead to various changes in the body. For example, it has been shown to affect the activity of certain enzymes, such as proteases, which can lead to changes in the body’s metabolism. It has also been studied for its potential effects on cell growth and differentiation, and its ability to modulate the immune system.

Advantages and Limitations for Lab Experiments

Methyl[2-(1-methylazetidin-3-yl)ethyl]amine dihydrochloride is a relatively easy compound to synthesize, and it is relatively inexpensive. It is also relatively stable, and has a relatively low toxicity. However, it is not very soluble in water, and its mechanism of action is still not fully understood.

Future Directions

Methyl[2-(1-methylazetidin-3-yl)ethyl]amine dihydrochloride has potential applications in various scientific research areas, such as drug discovery, organic synthesis, and biochemistry. Further research is needed to better understand its mechanism of action, and to explore its potential applications in various areas. Additionally, more research is needed to better understand its biochemical and physiological effects, and to optimize its synthesis method. Finally, further research is needed to explore the potential advantages and limitations of using methyl[2-(1-methylazetidin-3-yl)ethyl]amine dihydrochloride for lab experiments.

Synthesis Methods

Methyl[2-(1-methylazetidin-3-yl)ethyl]amine dihydrochloride can be synthesized via the reaction of N-methyl-1-methylazetidine with hydrochloric acid. The reaction is conducted in an anhydrous solvent, such as THF (tetrahydrofuran), and is typically carried out at a temperature of 0°C. The reaction produces a white crystalline solid, which is then filtered, washed with water, and dried.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl[2-(1-methylazetidin-3-yl)ethyl]amine dihydrochloride involves the reaction of 1-methylazetidine-3-carboxylic acid with methylamine followed by reduction and salt formation.", "Starting Materials": [ "1-methylazetidine-3-carboxylic acid", "methylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "1. 1-methylazetidine-3-carboxylic acid is reacted with excess methylamine in methanol to form methyl[2-(1-methylazetidin-3-yl)ethyl]amine.", "2. The resulting amine is then reduced using sodium borohydride in methanol to form the corresponding amine.", "3. The amine is then reacted with hydrochloric acid to form the dihydrochloride salt of methyl[2-(1-methylazetidin-3-yl)ethyl]amine." ] }

CAS RN

2742660-89-3

Product Name

methyl[2-(1-methylazetidin-3-yl)ethyl]amine dihydrochloride

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.1

Purity

95

Origin of Product

United States

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